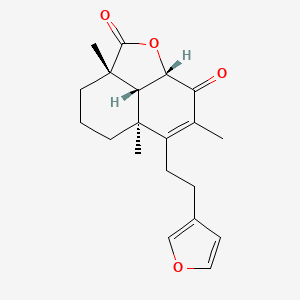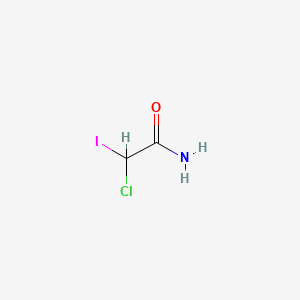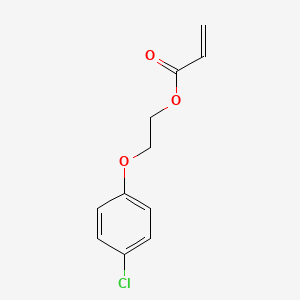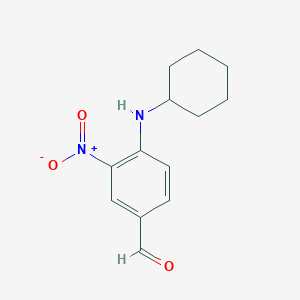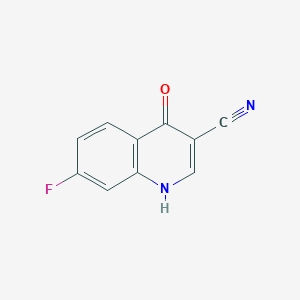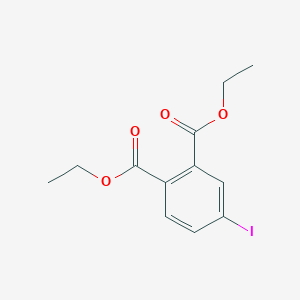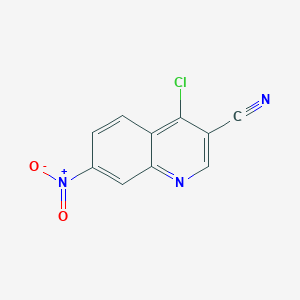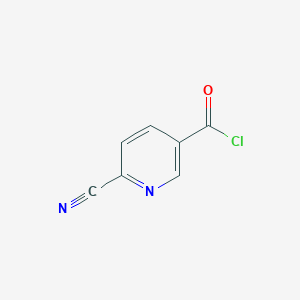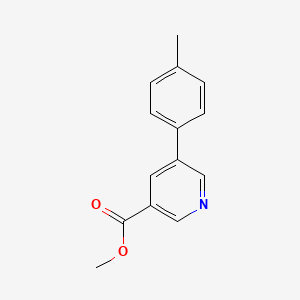
Methyl 5-(p-tolyl)nicotinate
Übersicht
Beschreibung
“Methyl 5-(p-tolyl)nicotinate” is a chemical compound with the molecular formula C14H13NO2 . It is a methyl ester of niacin, which is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain .
Synthesis Analysis
The synthesis of similar compounds often involves reactions monitored by thin-layer chromatography carried out on silica plates . For instance, the Morita-Baylis-Hillman (MBH) reaction was performed by using propargyl aldehyde and methyl acrylate in the presence of DABCO to afford an MBH-adduct. This adduct was then subjected to O-acylation followed by allylic substitution with sodium azide to afford an enynyl azide .Molecular Structure Analysis
The molecular structure of similar compounds is often established by single-crystal X-ray diffraction studies . The intermolecular interactions in the solid state are analyzed through Hirshfeld surface analysis (HSA). The third-order nonlinear optical properties are explored using open- and closed-aperture Z-scan techniques .Chemical Reactions Analysis
Chemical reactions involving similar compounds often involve copper-catalyzed intramolecular reactions . For instance, enynyl azide was allowed to react with diphenyl diselenide in the presence of CuCl2 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 227.26 . More detailed physical and chemical properties may be obtained through further experimental studies.Wissenschaftliche Forschungsanwendungen
Synthesis and Analytical Applications
- Gas Chromatographic Technique Development : A study by Witkin et al. (1979) developed a gas chromatographic technique using a related compound, 5-(p-Hydroxyphenyl)-5-(p-tolyl)hydantoin, as an internal standard. This method aids in routine laboratory determination of certain urinary products, demonstrating the compound's use in advanced analytical techniques.
Pharmacological and Biological Activity
- Antinociceptive Activity : Methyl nicotinate, closely related to Methyl 5-(p-tolyl)nicotinate, has been studied for its antinociceptive (pain-relieving) activity. Research by Erharuyi et al. (2015) showed that methyl nicotinate exhibits effective peripheral and central antinociceptive activity in mice models.
Chemical Synthesis and Modifications
Synthesis of Silyl-Substituted Derivatives : A method for preparing 4-silyl-substituted methyl nicotinates, related to this compound, was described by Hoesl & Wanner (2010). This synthesis is valuable for developing new GABA uptake inhibitors, demonstrating the compound's relevance in medicinal chemistry.
Cross-Coupling Reaction Studies : The Suzuki-Miyaura cross-coupling reaction was used to prepare novel analogs of methyllycaconitine from methyl 5-bromo-nicotinate, as reported by Huang et al. (2008). This study highlights the chemical versatility of nicotinate derivatives.
Metabolic Pathways and Biochemistry
Metabolic Studies : The study of nicotinate metabolites, such as N'-methyl-4-pyridone-3-carboxamide, provides insights into the metabolism of nicotinamide and nicotinic acid, as researched by Shibata & Matsuo (1989). Understanding these metabolic pathways is crucial for comprehending the biological role of compounds like this compound.
Enzymatic Study in Plant Cultures : The research by Upmeier et al. (1988) on S-adenosyl-L-methionine:nicotinic acid-N-methyltransferase from cell suspension cultures of soybean highlights the enzymatic processes involving nicotinate derivatives in plants.
- of nicotinate derivatives in metabolic disorders.
Dermatological Research
- Percutaneous Penetration Studies : The cutaneous penetration of methyl nicotinate, related to this compound, was studied in humans using laser Doppler imaging. The research by Issachar et al. (1998) provides valuable insights into skin absorption characteristics, relevant for dermatological applications.
Chemical and Biochemical Synthesis
Synthesis of Nicotinate Esters : The work by Paine (1987) on synthesizing alkyl-substituted ethyl nicotinates demonstrates the chemical synthesis capabilities and potential applications of nicotinate derivatives in various fields.
Bisubstrate Inhibitors of NNMT : Babault et al. (2018) described the discovery of bisubstrate inhibitors of Nicotinamide N-methyltransferase (NNMT), which play a significant role in physiology and pathophysiology. This study, as found in Babault et al. (2018), highlights the biochemical potential of nicotinate derivatives.
Clinical Research Applications
- Potential Skin Test for Schizophrenia : A pilot study conducted by Ward et al. (1998) explored the use of aqueous methyl nicotinate as a potential skin test for schizophrenia, demonstrating the compound's potential in clinical diagnostics.
Biochemical Pathways in Liver Cirrhosis
- Study on N-Methylnicotinamide Production in Liver Cirrhosis : The metabolism of nicotinamide in liver cirrhosis was studied by Pumpo et al. (2001), focusing on the production of N-methylnicotinamide and 2-pyridone-5-carboxamide, thereby providing insights into the alterations in metabolic pathways in liver disease.
Wirkmechanismus
Eigenschaften
IUPAC Name |
methyl 5-(4-methylphenyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-3-5-11(6-4-10)12-7-13(9-15-8-12)14(16)17-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAHAUDTXYMHDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602432 | |
| Record name | Methyl 5-(4-methylphenyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893735-14-3 | |
| Record name | Methyl 5-(4-methylphenyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



